4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
Overview
Description
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a heterocyclic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound features a benzene ring substituted with a 1,3-dioxolane ring and a carbothioamide group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The dioxolane ring provides additional stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Shares the dioxolane and benzene structure but lacks the carbothioamide group.
4-(Benzyloxy)benzenecarbothioamide: Contains a benzyloxy group instead of the dioxolane ring.
4-(1H-Imidazol-1-yl)benzenecarboximidamide: Features an imidazole ring instead of the dioxolane ring.
Uniqueness
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHUZPFVWVKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381098 | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-43-4 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.